molecular formula C7H2BrF4NO2 B1374689 1-Bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene CAS No. 1440535-12-5

1-Bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene

Cat. No.: B1374689
CAS No.: 1440535-12-5
M. Wt: 287.99 g/mol
InChI Key: BLZIPKYFWXKJNI-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of bromine, fluorine, nitro, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene typically involves multi-step reactions starting from commercially available benzene derivatives. One common synthetic route includes:

    Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: Addition of bromine to the benzene ring in the presence of a catalyst such as iron(III) bromide.

    Fluorination: Introduction of the fluorine atom using a fluorinating agent like Selectfluor.

    Trifluoromethylation: Incorporation of the trifluoromethyl group using reagents such as trifluoromethyl iodide and a copper catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: The nitro group can be further modified through reactions like nitration or sulfonation.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Electrophilic Aromatic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperature conditions.

    Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Electrophilic Aromatic Substitution: Formation of multi-substituted benzene derivatives.

    Reduction: Formation of 1-Bromo-3-fluoro-4-amino-2-(trifluoromethyl)benzene.

Scientific Research Applications

1-Bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene is used in various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals with specific biological activities.

    Industry: As an intermediate in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and trifluoromethyl groups can enhance its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-fluoro-4-nitrobenzene: Lacks the trifluoromethyl group.

    1-Bromo-4-nitro-2-(trifluoromethyl)benzene: Lacks the fluorine atom.

    1-Bromo-3-fluoro-2-(trifluoromethyl)benzene: Lacks the nitro group.

Uniqueness

1-Bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene is unique due to the combination of bromine, fluorine, nitro, and trifluoromethyl groups on the benzene ring. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF4NO2/c8-3-1-2-4(13(14)15)6(9)5(3)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZIPKYFWXKJNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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